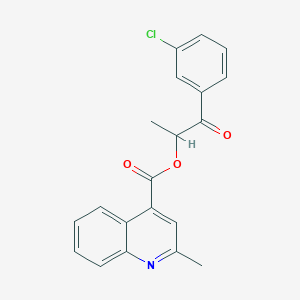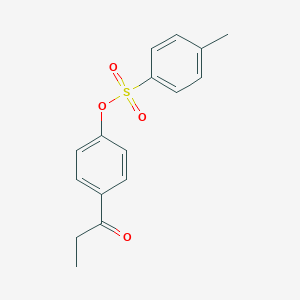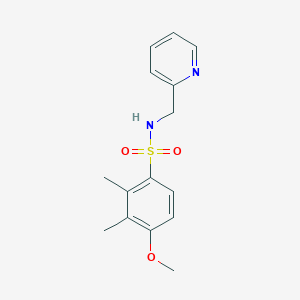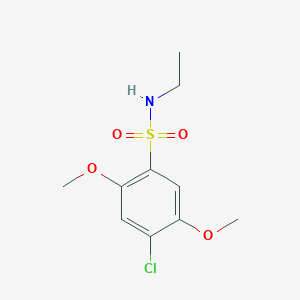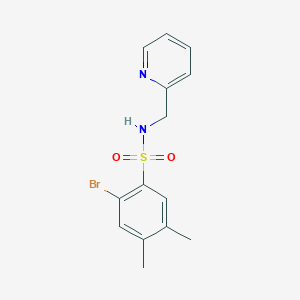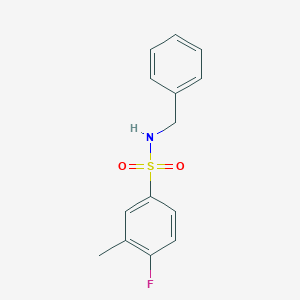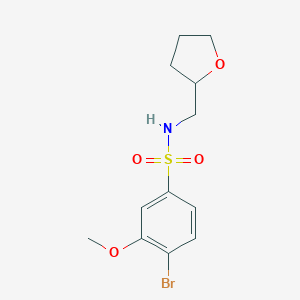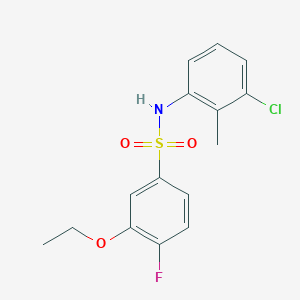
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Applications De Recherche Scientifique
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate has potential applications in various fields of scientific research. It has been studied for its antimicrobial properties, as it has shown promising results against various bacterial and fungal strains. Additionally, it has been investigated for its potential use in cancer therapy, as it has shown cytotoxic effects on cancer cells. Furthermore, it has been studied for its ability to inhibit certain enzymes, which could have implications in drug discovery.
Mécanisme D'action
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate is not fully understood. However, studies have suggested that it may act by disrupting the cell membrane of microorganisms, leading to their death. Additionally, it may induce apoptosis in cancer cells by activating certain pathways. Furthermore, it may inhibit enzymes by binding to their active sites, preventing their normal function.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate has several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, indicating its potential as an antimicrobial agent. Additionally, it has been shown to induce apoptosis in cancer cells, indicating its potential as a cancer therapy. Furthermore, it has been shown to inhibit certain enzymes, which could have implications in drug discovery.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate for lab experiments is its potential as an antimicrobial agent. It has shown promising results against various bacterial and fungal strains, making it a potential candidate for further investigation. Additionally, its cytotoxic effects on cancer cells make it a potential candidate for cancer therapy. However, one of the limitations of this compound is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. One direction is to further investigate its antimicrobial properties, particularly its potential use in treating antibiotic-resistant strains. Another direction is to explore its potential as a cancer therapy, particularly in combination with other drugs. Additionally, further research could be done to elucidate its mechanism of action and to identify potential targets for drug discovery. Finally, future research could investigate the potential toxicity of this compound, which could have implications for its use in various experiments.
Conclusion:
In conclusion, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on this compound could lead to new discoveries in antimicrobial agents, cancer therapy, and drug discovery.
Méthodes De Synthèse
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate involves several steps, including the reaction between 2-methyl-5-nitroimidazole and ethyl 4-fluorobenzoate in the presence of a base catalyst. This reaction results in the formation of an intermediate product, which is then treated with an acid catalyst to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Propriétés
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O4/c1-9-15-8-12(17(19)20)16(9)6-7-21-13(18)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUGMOOCRUVYDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate | |
Q & A
Q1: What is known about the structure of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate?
A1: The research paper primarily focuses on the crystal structure of the compound. Key structural details include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500418.png)
![2-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500419.png)

![4-Oxo-4-[2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B500423.png)
![2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500424.png)
